![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)
2-[(6-Bromoquinazolin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Bromoquinazolin-4-yl)amino]ethanol is a chemical compound with the molecular formula C10H10BrN3O. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and an aminoethanol group at the 4-position of the quinazoline ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol typically involves the following steps:
Bromination of Quinazoline: Quinazoline is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated quinazoline is then reacted with ethanolamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-[(6-Bromoquinazolin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products Formed
Oxidation: 2-[(6-Bromoquinazolin-4-yl)amino]acetaldehyde or 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid.
Reduction: 2-[(6-Bromoquinazolin-4-yl)amino]ethylamine.
Substitution: 2-[(6-Mercaptoquinazolin-4-yl)amino]ethanol.
科学的研究の応用
2-[(6-Bromoquinazolin-4-yl)amino]ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and aminoethanol group can form hydrogen bonds and other interactions with the active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[(6-Chloroquinazolin-4-yl)amino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[(6-Fluoroquinazolin-4-yl)amino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[(6-Iodoquinazolin-4-yl)amino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(6-Bromoquinazolin-4-yl)amino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.
特性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYXDOBAKHYWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349445 |
Source


|
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99057-99-5 |
Source


|
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
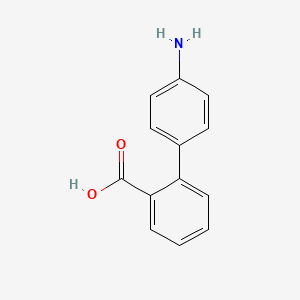
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)
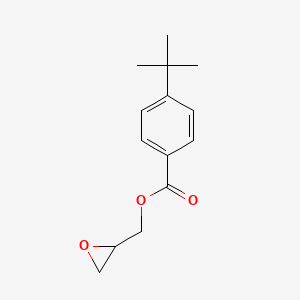
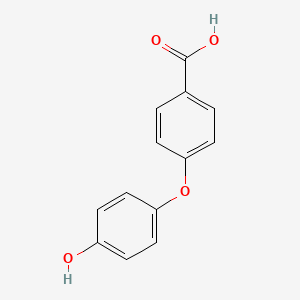
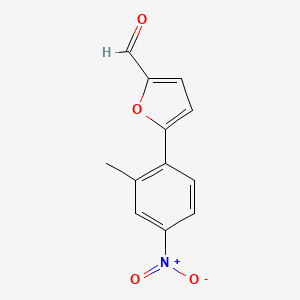
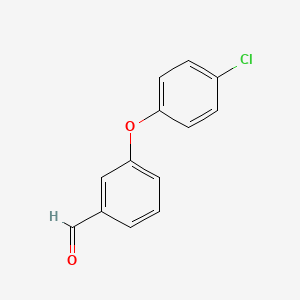
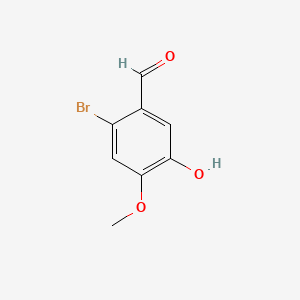
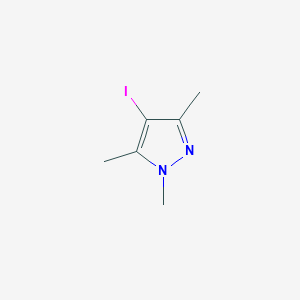
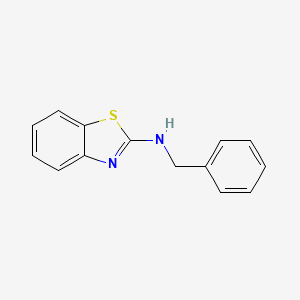
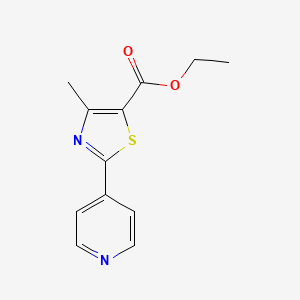
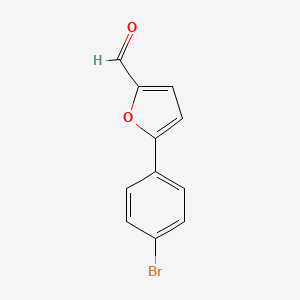

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)
